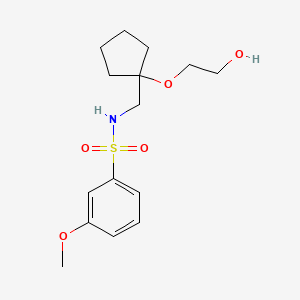
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring, a hydroxyethoxy group, and a methoxybenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl intermediate. This can be achieved through the reaction of cyclopentanol with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.
Sulfonamide Formation: The cyclopentyl intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with a suitable methylating agent to introduce the methyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfon
Actividad Biológica
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and patents to provide a comprehensive overview of its efficacy, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopentyl group : Provides a unique cyclic structure that may influence biological interactions.
- Hydroxyethoxy substituent : Enhances solubility and may contribute to biological activity.
- Methoxybenzenesulfonamide moiety : Known for its role in various pharmacological activities, particularly in inhibiting enzymes related to inflammation.
The molecular formula for this compound is C₁₄H₁₉N₃O₃S, with a molecular weight of approximately 303.38 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar sulfonamide structures have shown promising antiproliferative effects against various cancer cell lines. In one study, compounds structurally related to this compound demonstrated significant growth inhibition in breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 µM .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance COX-1 and COX-2 inhibitory effects .
The proposed mechanism of action involves the inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. The sulfonamide group is believed to interact competitively with the active sites of these enzymes, thereby reducing their activity .
Case Studies and Research Findings
A summary of relevant studies is presented in the table below:
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-20-13-5-4-6-14(11-13)22(18,19)16-12-15(21-10-9-17)7-2-3-8-15/h4-6,11,16-17H,2-3,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDFUDIIFPGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














